molecular formula C26H26N2O4S B11119102 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119102
M. Wt: 462.6 g/mol
InChI Key: JRPISBKELAHKPZ-GYHWCHFESA-N
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Description

4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzyloxy group, a dimethylaminoethyl group, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common approach starts with the preparation of 4-benzyloxy-1-butanol, which can be synthesized from butane-1,4-diol . This intermediate is then subjected to various reactions, including Swern oxidation and Wadsworth-Emmons olefination, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound’s structure suggests it could interact with enzymes or receptors involved in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxy-substituted molecules and pyrrol-2-one derivatives. Examples include:

Uniqueness

What sets 4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H26N2O4S/c1-27(2)14-15-28-23(21-9-6-16-33-21)22(25(30)26(28)31)24(29)19-10-12-20(13-11-19)32-17-18-7-4-3-5-8-18/h3-13,16,23,29H,14-15,17H2,1-2H3/b24-22-

InChI Key

JRPISBKELAHKPZ-GYHWCHFESA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=CS4

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=CS4

Origin of Product

United States

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